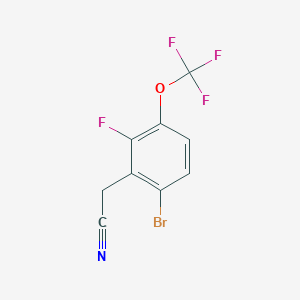
2-(Cyclopentylamino)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentylamino group at the 2-position and an aldehyde group at the 5-position. Pyrimidine derivatives are known for their significant roles in biological systems, including DNA and RNA structures, where they form the backbone of nucleobases such as cytosine, thymine, and uracil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde typically involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with cyclopentylamine. This reaction is carried out in a mixture of toluene and water, with cesium carbonate as a base and tetrabutylammonium bromide as a phase transfer catalyst . The reaction conditions are maintained at 25-35°C to facilitate the substitution of chlorine atoms with the cyclopentylamino group.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using phase transfer catalysts and solvent-free processes, are often employed to optimize yield and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The aldehyde group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Condensation: Reagents like hydrazine or primary amines under acidic or basic conditions.
Major Products:
Oxidation: 2-(Cyclopentylamino)pyrimidine-5-carboxylic acid.
Reduction: 2-(Cyclopentylamino)pyrimidine-5-methanol.
Condensation: Schiff bases or hydrazones.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylamino)pyrimidine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde involves its interaction with biological macromolecules. The compound can form hydrogen bonds and other interactions with nucleic acids and proteins, potentially affecting their function. The aldehyde group can also form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that alter their activity .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichloropyrimidine-5-carbaldehyde: A precursor in the synthesis of 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde.
2-(Methylthio)pyrimidine-5-carbaldehyde: Another pyrimidine derivative with different substituents that exhibit unique chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopentylamino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-(cyclopentylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-7-8-5-11-10(12-6-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,11,12,13) |
InChI-Schlüssel |
HPUARXIUUJMNJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC2=NC=C(C=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



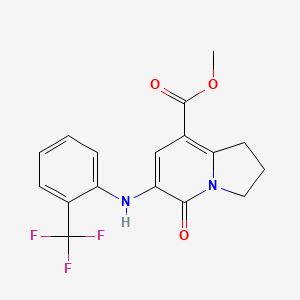
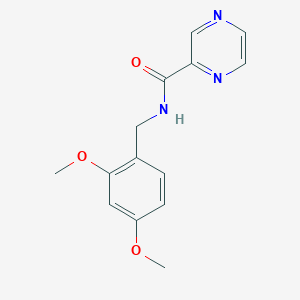
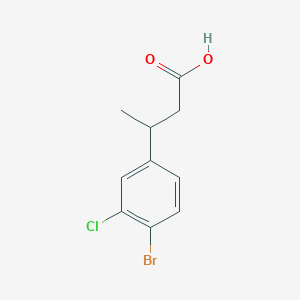
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)

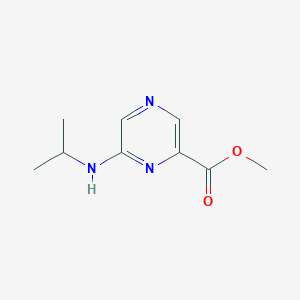

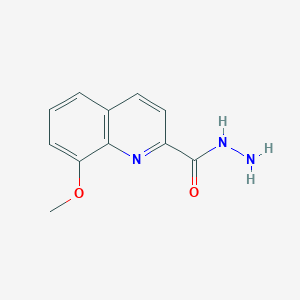
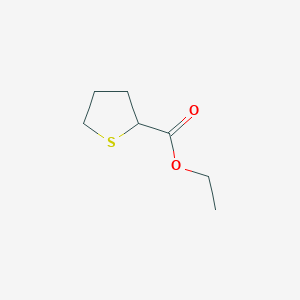
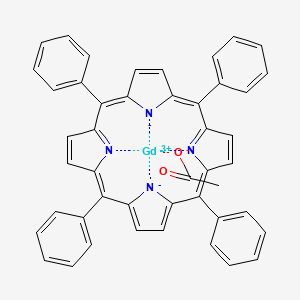
![3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid](/img/structure/B13115975.png)
![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)
